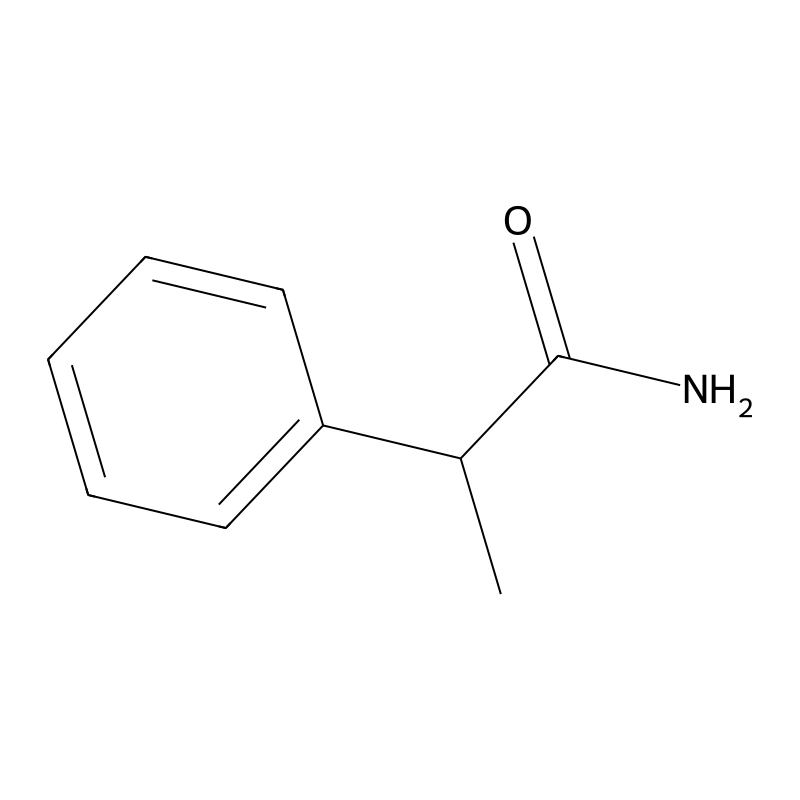2-Phenylpropanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Phenylpropanamide, also known as N-phenylpropanamide, is an organic compound with the molecular formula . It consists of a propanamide backbone with a phenyl group attached to the nitrogen atom. This compound is characterized by its amide functional group, which plays a significant role in its chemical reactivity and biological activity.
2-Phenylpropanamide can undergo several chemical transformations, primarily due to its amide group. Key reactions include:
- Reduction: The conversion of 2-phenylpropanamide to 2-phenylpropanamine can be effectively achieved using lithium aluminum hydride in ether. This reaction selectively reduces the carbonyl group of the amide without affecting the aromatic ring .
- Hofmann Rearrangement: Treatment with bromine in aqueous sodium hydroxide can convert 2-phenylpropanamide into 1-phenylethanamine, demonstrating the compound's potential for rearrangement reactions .
The biological activity of 2-phenylpropanamide has garnered interest in pharmacological studies. It exhibits properties that may influence various biological pathways, including:
- Antinociceptive Effects: Some studies suggest that derivatives of 2-phenylpropanamide may possess pain-relieving properties, making them candidates for further investigation in pain management therapies.
- Neuroprotective Activity: Research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Several methods exist for synthesizing 2-phenylpropanamide:
- From Phenylacetic Acid: By reacting phenylacetic acid with thionyl chloride to form phenylacetyl chloride, followed by reaction with ammonia or an amine.
- Via Friedel-Crafts Acylation: This involves the acylation of benzene derivatives with propanoyl chloride in the presence of a Lewis acid catalyst.
- Direct Amide Formation: The reaction of propanoic acid with aniline under dehydrating conditions can yield 2-phenylpropanamide directly.
2-Phenylpropanamide finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting pain and inflammation.
- Chemical Industry: Used as a building block for synthesizing more complex organic molecules.
Studies on the interactions of 2-phenylpropanamide with other compounds are crucial for understanding its reactivity and potential applications:
- Complex Formation: Research indicates that 2-phenylpropanamide can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.
- Drug
Several compounds share structural similarities with 2-phenylpropanamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N,N-Dimethylacetamide | Amide | Used as a solvent and reagent in organic synthesis. |
| Phenethylamine | Aminoalkane | Known for its stimulant properties; lacks the carbonyl group. |
| N-Benzylaniline | Amine | Contains an amine group instead of an amide; used in dye production. |
Uniqueness of 2-Phenylpropanamide
What distinguishes 2-phenylpropanamide from similar compounds is its specific structural arrangement that combines both aromaticity and an amide functional group, allowing it to participate in unique








